![molecular formula C13H17FN2O5S B2364625 5-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-2-methylmorpholine CAS No. 2418705-82-3](/img/structure/B2364625.png)
5-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-2-methylmorpholine
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Overview
Description
5-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-2-methylmorpholine, commonly known as FSCPX, is a selective antagonist of the P2X4 receptor. This receptor is a member of the purinergic family of receptors, which are involved in the regulation of various physiological processes, including inflammation, pain, and immune responses. FSCPX has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, neuroinflammation, and cancer.
Mechanism of Action
FSCPX selectively blocks the P2X4 receptor, which is involved in the regulation of various physiological processes, including inflammation, pain, and immune responses. By blocking this receptor, FSCPX reduces the activity of microglia, which are immune cells in the central nervous system that play a key role in neuroinflammation and chronic pain.
Biochemical and Physiological Effects:
FSCPX has been shown to have potent analgesic and anti-inflammatory effects in animal models of chronic pain and neuroinflammation. It has also been found to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the progression of neuroinflammatory diseases.
Advantages and Limitations for Lab Experiments
FSCPX has several advantages for lab experiments, including its high selectivity for the P2X4 receptor, its potency, and its ability to cross the blood-brain barrier. However, its limitations include its low solubility in water, which makes it difficult to administer in vivo, and its potential off-target effects on other purinergic receptors.
Future Directions
Future research on FSCPX could focus on its potential therapeutic applications in various diseases, including chronic pain, neuroinflammation, and cancer. It could also explore the development of more potent and selective P2X4 receptor antagonists, as well as the optimization of the synthesis method for FSCPX. Additionally, research could investigate the potential use of FSCPX as a tool for studying the role of the P2X4 receptor in various physiological processes.
Synthesis Methods
FSCPX can be synthesized by reacting 5-fluorosulfonyloxypyridine-3-carboxylic acid with 2-methylmorpholine in the presence of ethyl chloroformate and triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into FSCPX through a series of steps involving purification and crystallization.
Scientific Research Applications
FSCPX has been studied extensively in the field of neuroscience for its potential therapeutic applications in various diseases. It has been shown to have potent analgesic effects in animal models of chronic pain, including neuropathic pain and inflammatory pain. FSCPX has also been found to have anti-inflammatory effects, which make it a potential candidate for the treatment of neuroinflammatory diseases such as multiple sclerosis and Alzheimer's disease.
properties
IUPAC Name |
5-ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-2-methylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O5S/c1-3-11-8-20-9(2)7-16(11)13(17)10-4-12(6-15-5-10)21-22(14,18)19/h4-6,9,11H,3,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNCRBDRAWHTOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COC(CN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-2-methylmorpholine |
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